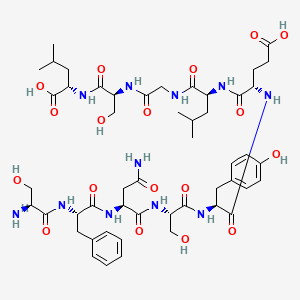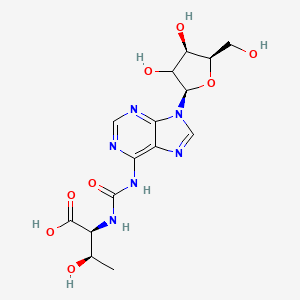
Hbv-IN-36
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It exhibits significant anti-HBV activity with an IC50 value of 2 μM and an EC50 value of 0.58 μM . This compound is primarily used for research purposes to study its potential in treating HBV infections.
Análisis De Reacciones Químicas
Hbv-IN-36 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hbv-IN-36 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of HBV inhibitors.
Biology: It helps in understanding the biological mechanisms of HBV inhibition and the interaction of the virus with host cells.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for HBV infections.
Industry: It is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Mecanismo De Acción
The exact mechanism of action of Hbv-IN-36 is not fully elucidated. it is known to inhibit the replication of HBV by targeting specific viral proteins and pathways involved in the virus’s life cycle. This inhibition prevents the virus from replicating and spreading within the host .
Comparación Con Compuestos Similares
Hbv-IN-36 is compared with other HBV inhibitors such as:
HBV-IN-41: A potent, orally active inhibitor with an EC50 value of 0.027 μM.
Tobevibart: A humanized monoclonal antibody targeting the HBV surface envelope protein.
Niranthin: An anti-leishmanial agent with anti-HBV activity.
This compound is unique due to its specific inhibitory activity against HBV and its potential for clinical applications .
Propiedades
Fórmula molecular |
C21H18ClFN4O2 |
|---|---|
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
[4-[3-(3-chloro-4-fluorophenoxy)pyrazin-2-yl]piperidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C21H18ClFN4O2/c22-17-13-16(1-2-18(17)23)29-20-19(25-9-10-26-20)14-5-11-27(12-6-14)21(28)15-3-7-24-8-4-15/h1-4,7-10,13-14H,5-6,11-12H2 |
Clave InChI |
WOIJEBRSXFBHLY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NC=CN=C2OC3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)

![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)


![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)






![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

